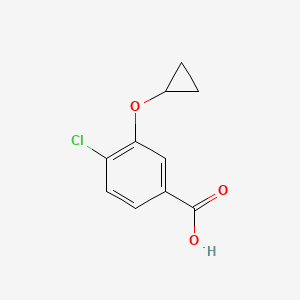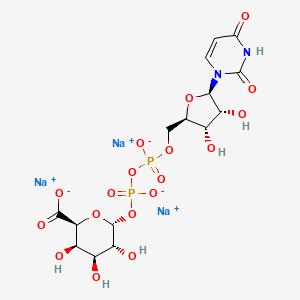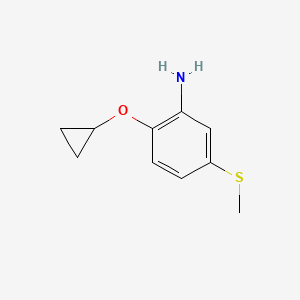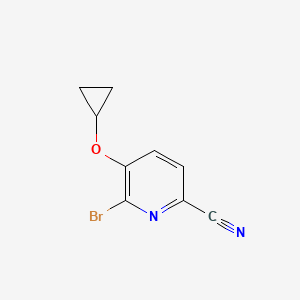
6-Bromo-5-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a picolinonitrile moiety. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of a picolinonitrile derivative using bromine in acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-5-cyclopropoxypicolinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the original compound .
Scientific Research Applications
6-Bromo-5-cyclopropoxypicolinonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxypicolinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors in biological systems . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Another brominated nitrile compound used in similar research applications.
6-Bromo-1,4-benzodioxane: A brominated aryl compound with different structural features but similar reactivity.
Uniqueness
6-Bromo-5-cyclopropoxypicolinonitrile is unique due to its specific combination of a bromine atom, a cyclopropoxy group, and a picolinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2 |
InChI Key |
YETRYTPZQDMSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate](/img/structure/B14813946.png)
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
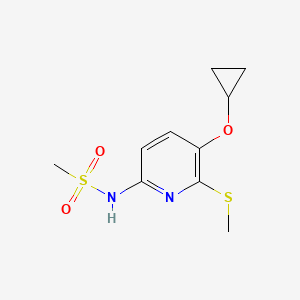
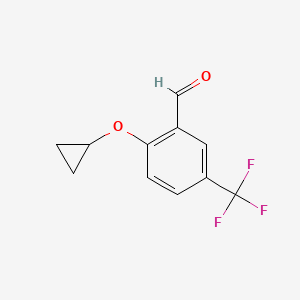
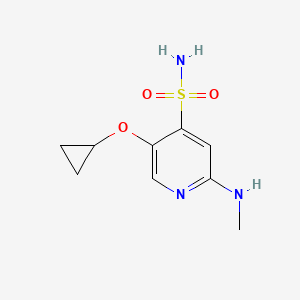
![1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride](/img/structure/B14813985.png)
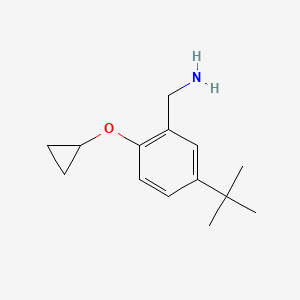
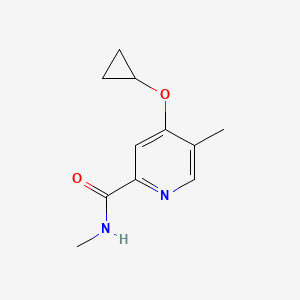
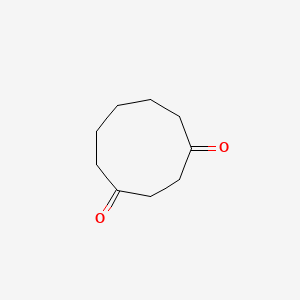
![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)
